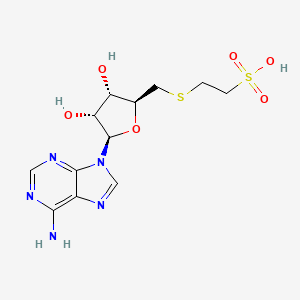![molecular formula C10H13ClN4 B12896767 N-Butyl-5-chloroimidazo[1,2-a]pyrimidin-7-amine CAS No. 89099-82-1](/img/structure/B12896767.png)
N-Butyl-5-chloroimidazo[1,2-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-5-chloroimidazo[1,2-a]pyrimidin-7-amine is a heterocyclic compound that contains both imidazole and pyrimidine rings. This compound has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The presence of the imidazole and pyrimidine rings in its structure makes it a versatile scaffold for the development of new drugs and chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-5-chloroimidazo[1,2-a]pyrimidin-7-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often include the use of solvents such as toluene or ethyl acetate and reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-5-chloroimidazo[1,2-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (H2O2, KMnO4), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, thiols). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-Butyl-5-chloroimidazo[1,2-a]pyrimidin-7-one, while nucleophilic substitution may produce N-Butyl-5-aminoimidazo[1,2-a]pyrimidin-7-amine.
Scientific Research Applications
N-Butyl-5-chloroimidazo[1,2-a]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-Butyl-5-chloroimidazo[1,2-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-a]pyrimidine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyrimidine core.
Uniqueness
N-Butyl-5-chloroimidazo[1,2-a]pyrimidin-7-amine is unique due to the presence of both the butyl and chloro substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents with the imidazo[1,2-a]pyrimidine core provides a distinct scaffold for the development of new chemical entities with potential therapeutic applications.
Properties
CAS No. |
89099-82-1 |
|---|---|
Molecular Formula |
C10H13ClN4 |
Molecular Weight |
224.69 g/mol |
IUPAC Name |
N-butyl-5-chloroimidazo[1,2-a]pyrimidin-7-amine |
InChI |
InChI=1S/C10H13ClN4/c1-2-3-4-12-9-7-8(11)15-6-5-13-10(15)14-9/h5-7H,2-4H2,1H3,(H,12,13,14) |
InChI Key |
BUAKLLBIHXLDDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC2=NC=CN2C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one](/img/structure/B12896684.png)
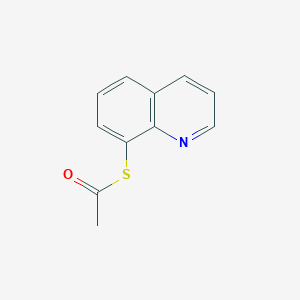


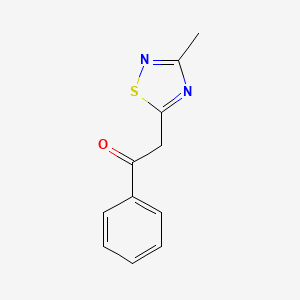
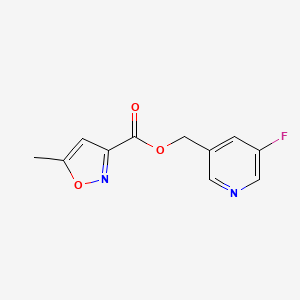
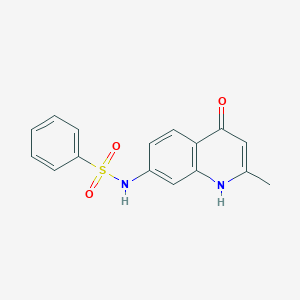
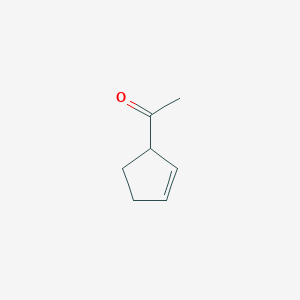
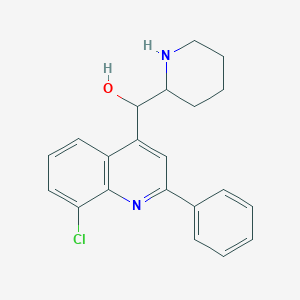
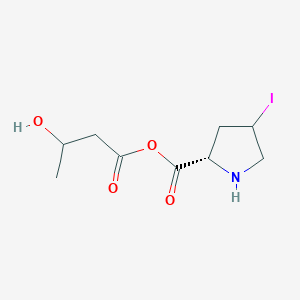
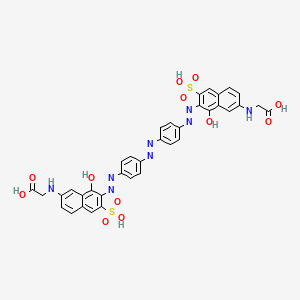
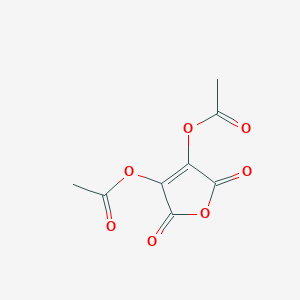
![5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896761.png)
